molecular formula C11H9Cl2N3S B1268733 4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 725217-55-0

4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1268733
CAS No.: 725217-55-0
M. Wt: 286.2 g/mol
InChI Key: MRLFJUYOVZAQLK-UHFFFAOYSA-N
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Description

4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3,4-dichlorophenylhydrazine with allyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins essential for cell survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its antimicrobial activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3S/c1-2-5-16-10(14-15-11(16)17)7-3-4-8(12)9(13)6-7/h2-4,6H,1,5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLFJUYOVZAQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359282
Record name 4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725217-55-0
Record name 5-(3,4-Dichlorophenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725217-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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